3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0737923
InChI: InChI=1S/C20H21BrN2O3S/c21-17-14-16(19(24)22-20(27)23-9-12-25-13-10-23)6-7-18(17)26-11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24,27)
SMILES: C1COCCN1C(=S)NC(=O)C2=CC(=C(C=C2)OCCC3=CC=CC=C3)Br
Molecular Formula: C20H21BrN2O3S
Molecular Weight: 449.4 g/mol

3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide

CAS No.:

Cat. No.: VC0737923

Molecular Formula: C20H21BrN2O3S

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide -

Specification

Molecular Formula C20H21BrN2O3S
Molecular Weight 449.4 g/mol
IUPAC Name 3-bromo-N-(morpholine-4-carbothioyl)-4-(2-phenylethoxy)benzamide
Standard InChI InChI=1S/C20H21BrN2O3S/c21-17-14-16(19(24)22-20(27)23-9-12-25-13-10-23)6-7-18(17)26-11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24,27)
Standard InChI Key MSFRPRJMLTXHSN-UHFFFAOYSA-N
SMILES C1COCCN1C(=S)NC(=O)C2=CC(=C(C=C2)OCCC3=CC=CC=C3)Br
Canonical SMILES C1COCCN1C(=S)NC(=O)C2=CC(=C(C=C2)OCCC3=CC=CC=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator